molecular formula C6H13CuNO3 B13826594 Cupric triethanolamine CAS No. 21545-60-8

Cupric triethanolamine

Cat. No.: B13826594
CAS No.: 21545-60-8
M. Wt: 210.72 g/mol
InChI Key: HEUUEWZYZFBDIS-UHFFFAOYSA-N
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Description

Cupric triethanolamine is a coordination compound formed by the interaction of copper(II) ions with triethanolamine. It is known for its complex structure and unique properties, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C₆H₁₃CuNO₃, and it is often used in processes that require the stabilization of copper ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric triethanolamine can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with triethanolamine in an aqueous solution. The reaction typically involves mixing the copper salt with triethanolamine under controlled pH conditions to form the desired complex. The reaction can be represented as follows:

CuSO4+N(CH2CH2OH)3Cu[N(CH2CH2OH)3 \text{CuSO}_4 + \text{N(CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{Cu[N(CH}_2\text{CH}_2\text{OH})_3 CuSO4​+N(CH2​CH2​OH)3​→Cu[N(CH2​CH2​OH)3​

Properties

CAS No.

21545-60-8

Molecular Formula

C6H13CuNO3

Molecular Weight

210.72 g/mol

IUPAC Name

copper;2-[2-hydroxyethyl(2-oxidoethyl)amino]ethanolate

InChI

InChI=1S/C6H13NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8H,1-6H2;/q-2;+2

InChI Key

HEUUEWZYZFBDIS-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CC[O-])CC[O-].[Cu+2]

Origin of Product

United States

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